molecular formula C6H6F3N3O B2887320 2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 216016-31-8

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2887320
CAS No.: 216016-31-8
M. Wt: 193.129
InChI Key: HILJAKYDYCKBTC-UHFFFAOYSA-N
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Description

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a chemical compound known for its unique structure and properties This compound is part of the pyrimidinone family, which is characterized by a pyrimidine ring—a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to facilitate the replacement of specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4(3H)-pyrimidinone: Lacks the trifluoromethyl and methyl groups, resulting in different chemical properties and reactivity.

    3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    2-amino-3-methyl-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which influences its hydrophobic interactions and overall stability.

Uniqueness

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the amino group allows for specific interactions with biological targets. This combination makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-12-4(13)2-3(6(7,8)9)11-5(12)10/h2H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILJAKYDYCKBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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